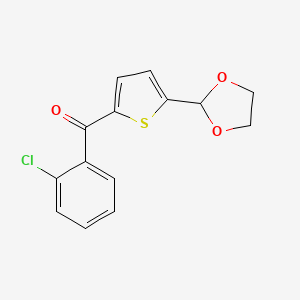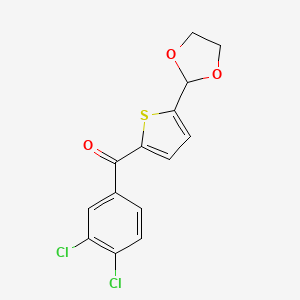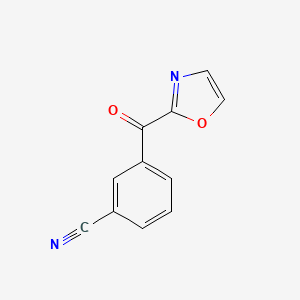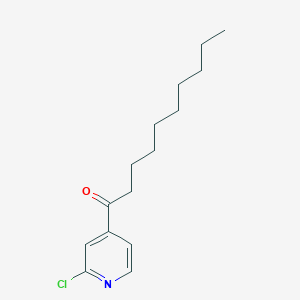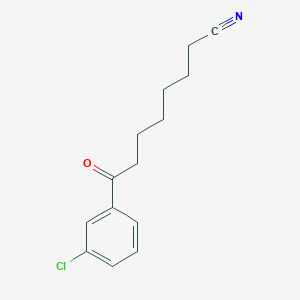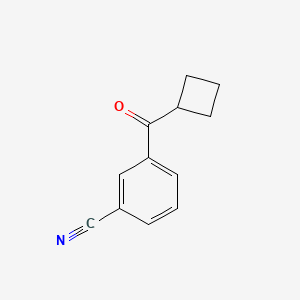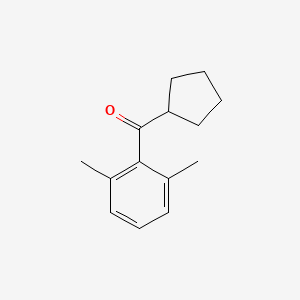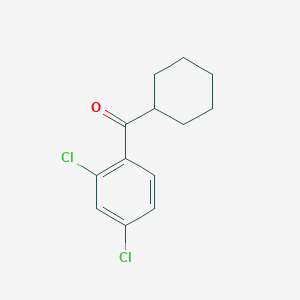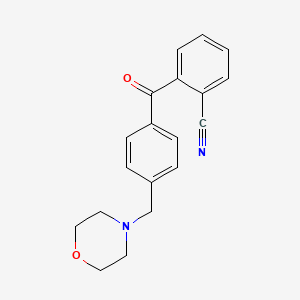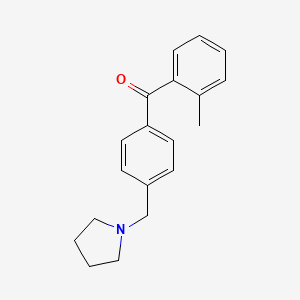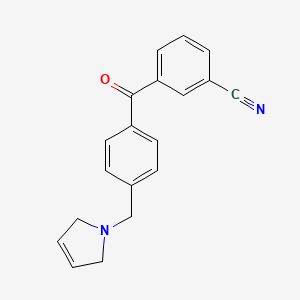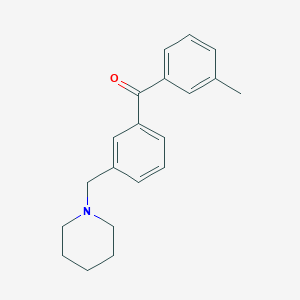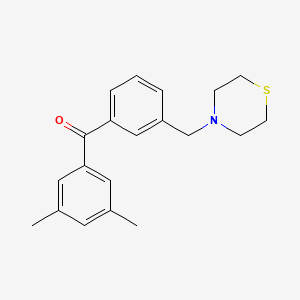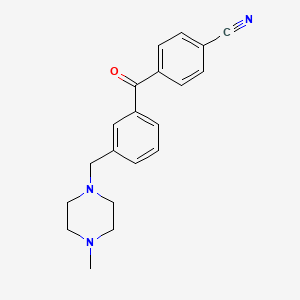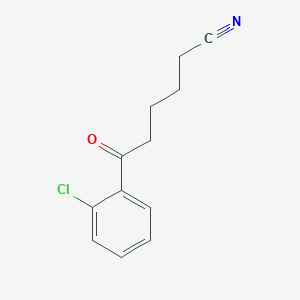
6-(2-Chlorophenyl)-6-oxohexanenitrile
Descripción general
Descripción
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and chemical stability .Aplicaciones Científicas De Investigación
Pharmacotherapeutics Applications of Chalcone Derivatives
Field
Pharmacotherapeutics
Summary
Chalcones and their derivatives have been well examined and demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties . Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
Methods
The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties .
Results
Several chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways; therefore, they overcome resistance, and bacteria become susceptible to antibacterial compounds .
Antifungal Activity of Pyridazine Derivatives
Field
Antifungal Research
Summary
Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Methods
5-Chloro-6-phenyl-2-substituted-pyridazin-3(2H)-ones were prepared by treatment of 5-chloro-6-phenylpyridazin-3(2 H)-one with halide in acetone, acetonitrile or N, N-dimethylformamide .
Results
Several derivatives of these compounds incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole and oxazolidin-2-one rings have been shown to display moderate to good antifungal activities .
Anticonvulsant Activity of Pyrrolidine Derivatives
Field
Neuropharmacology
Summary
Pyrrolidine derivatives, such as 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, have been studied for their anticonvulsant activity .
Methods
The compound was likely tested using standard preclinical seizure models, such as the maximal electroshock (MES) test and the 6 Hz (32 mA) test .
Results
The compound
Antimicrobial Activity of Chalcone Derivatives
Field
Microbiology
Summary
Chalcone derivatives have been found to inhibit diverse targets of antibiotic-resistance development pathways, making bacteria susceptible to antibacterial compounds . Some chalcone compounds were even more active than conventional antibiotics, like vancomycin and tetracycline .
Methods
The antimicrobial activity of chalcone derivatives is often evaluated using standard microbiological techniques, such as the disk diffusion method or broth dilution method .
Results
Several chalcone compounds have shown significant antimicrobial activity, inhibiting the growth of various bacterial and fungal strains .
Synthesis and Pharmacological Properties of Chalcones
Field
Pharmaceutical Chemistry
Summary
Chalcones and their analogs have been an area of great interest in recent years. They have shown a range of pharmacological and biological effects, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .
Methods
The synthesis of chalcone derivatives often involves the Claisen-Schmidt condensation, which is a reaction between an aldehyde (or ketone) and a ketone (or aldehyde) in the presence of a base .
Results
Various chalcone derivatives have shown promising pharmacological properties, making them potential candidates for new drug investigations .
Anti-Inflammatory Activity of Chlorobenzo Derivatives
Field
Pharmacology
Summary
Certain chlorobenzo derivatives have shown anti-inflammatory activity. For example, the presence of a 2-chlorophenyl moiety at C-6 showed a decrease of activity (50.78 ± 4.70 %), and replacement of this group by an acetyl phenyl group resulted in a sharp decrease of anti-inflammatory activity (20.62 ± 2.93 %) .
Methods
The anti-inflammatory activity of these compounds is likely tested using standard preclinical inflammation models, such as the carrageenan-induced paw edema test .
Results
The results indicate that the structure of the compound significantly affects its anti-inflammatory activity .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-6-oxohexanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNNIPBDCQARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642241 | |
| Record name | 6-(2-Chlorophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)-6-oxohexanenitrile | |
CAS RN |
898767-78-7 | |
| Record name | 2-Chloro-ε-oxobenzenehexanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Chlorophenyl)-6-oxohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



